![molecular formula C9H13NOS B2395445 [(4-Methanesulfinylphenyl)methyl](methyl)amine CAS No. 128668-80-4](/img/structure/B2395445.png)
[(4-Methanesulfinylphenyl)methyl](methyl)amine
Overview
Description
“(4-Methanesulfinylphenyl)methylamine” is a chemical compound with the CAS Number: 128668-80-4 . It has a molecular weight of 183.27 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The molecular formula of “(4-Methanesulfinylphenyl)methylamine” is C9H13NOS . The InChI Code is 1S/C9H13NOS/c1-10-7-8-3-5-9(6-4-8)12(2)11/h3-6,10H,7H2,1-2H3 .
Physical And Chemical Properties Analysis
“(4-Methanesulfinylphenyl)methylamine” is a liquid at room temperature . The molecular weight is 183.27 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current resources.
Scientific Research Applications
Methylation of Anilines
“(4-Methanesulfinylphenyl)methylamine” can be used in the methylation of anilines, which is a widely applied chemical transformation in organic synthesis . This process is particularly interesting for the synthesis of bio-active compounds in the pharmaceutical industry . The methylation of amines is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .
Catalyst in Hydrogen Autotransfer Reactions
This compound can be used in hydrogen autotransfer reactions, which offer an attractive alternative to traditional methods for N-alkylation that rely mainly on toxic and waste-generating alkylating agents . In these reactions, the alcohol is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation .
Activation of Aldehydes
“(4-Methanesulfinylphenyl)methylamine” can be used to activate various aldehydes in the solid state for preparing the corresponding N-methyl imines . This process involves the liberation of methyl amine from its salt, methylammonium chloride .
properties
IUPAC Name |
N-methyl-1-(4-methylsulfinylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-10-7-8-3-5-9(6-4-8)12(2)11/h3-6,10H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRUWCDVYZQVNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Methanesulfinylphenyl)methyl](methyl)amine |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.